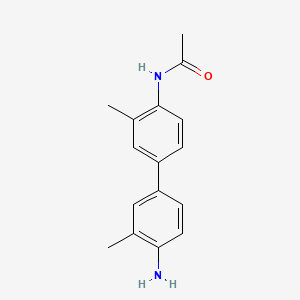

3,3'-Dimethyl-N-acetylbenzidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-Dimethyl-N-acetylbenzidine, also known as this compound, is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,3'-Dimethyl-N-acetylbenzidine in laboratory settings?

- Methodological Answer : Based on structural analogs like 3,3'-diaminobenzidine, which exhibits mutagenicity and carcinogenicity , researchers should:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in fume hoods with adequate ventilation to avoid inhalation of aerosols or dust.

- Store the compound in cool, dry, and ventilated areas away from oxidizing agents .

- Monitor workplace exposure using HPLC or LC-MS for trace detection .

Q. How can this compound be synthesized and characterized experimentally?

- Methodological Answer :

- Synthesis : While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., N-acetylbenzidine) are synthesized via acetylation of benzidine derivatives using acetic anhydride .

- Characterization : Use vibrational spectroscopy (FT-IR) with DFT/B3LYP/6-311G calculations to correlate experimental and theoretical spectra . Confirm purity via HPLC with UV detection (λ = 254 nm) .

Q. What analytical techniques are suitable for detecting this compound in biological matrices?

- Methodological Answer :

- LC-ESI-QTOF-MS : Employ high-resolution mass spectrometry (HRMS) with collision energy (CE) = 30 eV for fragmentation patterns. Reference [M+H]+ ions (e.g., m/z 256.18) and compare to synthetic standards .

- 32P-Postlabeling : For DNA adduct analysis, use nucleotide adduct standards (e.g., N-(deoxyguanosin-8-yl)-N-acetylbenzidine) to identify binding sites .

Advanced Research Questions

Q. How do reactive nitrogen oxygen species (RNOS) influence the metabolic transformation of this compound?

- Methodological Answer :

- Experimental Design : Expose the compound to RNOS-generating systems (e.g., NO₂⁻ + myeloperoxidase + H₂O₂) and analyze products via HPLC.

- Key Findings : Analogous studies on N-acetylbenzidine show nitration at the 3'-position to form 3'-nitro-ABZ under nitrating conditions . Use ¹H NMR and FAB-MS to confirm structural modifications .

Q. What computational models predict the stability and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311G to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Compare vibrational frequencies (e.g., C-N stretches at ~1250 cm⁻¹) with experimental FT-IR data .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to assess solubility and aggregation behavior.

Q. How does species-specific acetylation impact the metabolic fate of this compound?

- Methodological Answer :

- In Vitro Models : Incubate liver slices from rats (acetylators) and dogs (non-acetylators) with the compound. Quantify metabolites (e.g., diacetylated forms) via HPLC.

- Key Insight : Rats rapidly convert benzidine analogs to diacetylated metabolites, while humans favor monoacetylated forms due to deacetylase activity . Use paraoxon (deacetylase inhibitor) to modulate metabolite profiles .

Q. What DNA adducts form when this compound interacts with genomic DNA, and how are they quantified?

- Methodological Answer :

- Adduct Preparation : React the compound with deoxyguanosine under oxidative conditions. Synthesize standards (e.g., N-(deoxyguanosin-8-yl)-N-acetylbenzidine) for calibration .

- 32P-Postlabeling : Digest DNA with micrococcal nuclease and spleen phosphodiesterase, then label adducts with [γ-32P]ATP. Resolve via TLC and quantify using phosphorimaging .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported carcinogenic potential of acetylated benzidine derivatives: How to reconcile these findings?

- Analysis : While 3,3'-diaminobenzidine is carcinogenic , acetylation (e.g., N-acetylbenzidine) may reduce reactivity by blocking amine groups. However, nitration by RNOS can reintroduce mutagenicity .

- Resolution : Conduct comparative Ames tests with/without metabolic activation (S9 mix) to assess nitro-derivative genotoxicity.

Propriétés

Numéro CAS |

3546-13-2 |

|---|---|

Formule moléculaire |

C16H18N2O |

Poids moléculaire |

254.33 g/mol |

Nom IUPAC |

N-[4-(4-amino-3-methylphenyl)-2-methylphenyl]acetamide |

InChI |

InChI=1S/C16H18N2O/c1-10-8-13(4-6-15(10)17)14-5-7-16(11(2)9-14)18-12(3)19/h4-9H,17H2,1-3H3,(H,18,19) |

Clé InChI |

GHTBEGLKAXDXCH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)N |

SMILES canonique |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)N |

Key on ui other cas no. |

3546-13-2 |

Synonymes |

3,3'-dimethyl-N-acetylbenzidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.